dantrolene

Description

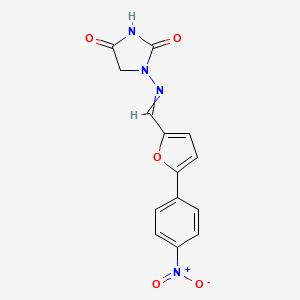

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOMQRBLCMDCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DANTROLEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022881 | |

| Record name | Dantrolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (in aqueous DMF). (NTP, 1992), Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DANTROLEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Dantrolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/, 8.05e-02 g/L | |

| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |

| Record name | DANTROLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |

| Record name | Dantrolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM AQ DIMETHYLFORMAMIDE | |

CAS No. |

7261-97-4 | |

| Record name | DANTROLEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantrolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7261-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dantrolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dantrolene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTROLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dantrolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

534 to 536 °F (NTP, 1992), 279 °C, 279 - 280 °C | |

| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |

| Record name | DANTROLEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |

| Record name | DANTROLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |

| Record name | Dantrolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dantrolene's Interaction with Ryanodine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dantrolene (B1669809) is a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening condition triggered by uncontrolled calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1][2][3] Its primary mechanism of action involves the direct inhibition of the ryanodine (B192298) receptor 1 (RyR1), the main Ca²⁺ release channel in the SR.[1][2][4] This guide provides an in-depth analysis of this compound's molecular interactions with ryanodine receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways to support advanced research and drug development.

Core Mechanism of Action

This compound exerts its muscle-relaxant effect by directly binding to the RyR1 channel.[1][2] This interaction reduces the channel's open probability, thereby suppressing the excessive release of Ca²⁺ from the SR into the myoplasm.[1][5][6][7] This inhibitory action is highly selective for the RyR1 and RyR3 isoforms, with minimal effect on the cardiac RyR2 isoform under normal physiological conditions.[5][8][9] Recent cryo-electron microscopy studies have revealed that this compound binds to the cytoplasmic assembly of the RyR1 channel, specifically interacting with residues within the P1 domain (W882, W996, and R1000).[5][6][7] This allosteric binding site is distant from the ion gate, and its occupation by this compound restricts the movement of the central activation module, effectively stabilizing the channel in a closed or less active state.[5][6][7]

The inhibitory effect of this compound is often dependent on cellular conditions. The presence of calmodulin (CaM) and adenine (B156593) nucleotides is crucial for its action on RyR1.[8][9] Interestingly, while RyR2 is generally considered insensitive, studies have shown that it can be inhibited by this compound in the presence of CaM, suggesting a more complex regulatory mechanism than previously understood.[10][11]

Quantitative Analysis of this compound-RyR Interaction

The interaction between this compound and ryanodine receptors has been quantified through various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data from the literature.

| Parameter | Receptor/Preparation | Value | Species | Key Conditions | Reference |

| Ki (Inhibitory Constant) | RyR1 / Isolated SR Vesicles | ~150 nM | Pig | Media simulating resting myoplasm | [3][4] |

| IC₅₀ (Half-maximal Inhibitory Concentration) | RyR2 / Single Channel Recordings | 0.16 ± 0.03 µM | Sheep | Requires 100 nM Calmodulin | [4][10][11] |

| IC₅₀ | RyR2 / Mouse Cardiomyocytes (Ca²⁺ Wave Frequency) | 0.42 ± 0.18 µM | Mouse | Requires 100 nM Calmodulin | [4][11] |

| IC₅₀ | RyR2 / Mouse Cardiomyocytes (Ca²⁺ Wave Amplitude) | 0.19 ± 0.04 µM | Mouse | Requires 100 nM Calmodulin | [11] |

| IC₅₀ | RyR1 (R2163C MH Mutant) / HEK293 Cells | 0.26 µM | ER Ca²⁺ Leakage Assay | [12] | |

| IC₅₀ (Azumolene, a this compound analog) | RyR1 (R2163C MH Mutant) / HEK293 Cells | 0.41 µM | ER Ca²⁺ Leakage Assay | [12] | |

| IC₅₀ | WT RyR1 / [³H]ryanodine binding | ~1 µM | 30 µM Ca²⁺ | [7] | |

| IC₅₀ | W996A RyR1 Mutant / [³H]ryanodine binding | >10 µM | 30 µM Ca²⁺ | [7] | |

| IC₅₀ | R1000A RyR1 Mutant / [³H]ryanodine binding | >10 µM | 30 µM Ca²⁺ | [7] |

Table 1: Quantitative data on this compound's inhibitory effects on ryanodine receptors.

| Effect | Receptor/Preparation | Observation | This compound Conc. | Reference |

| [³H]ryanodine Binding | MH-mutant RyR1 (Arg⁶¹⁵ -> Cys) | Reversed a 3-fold decrease in Kd | 10 µM | [8][9] |

| ⁴⁵Ca²⁺ Release Half-Time | Normal & MH Pig SR Vesicles | Increased ~3.5-fold | [3] | |

| [³H]this compound Binding | Cardiac SR (RyR2) | Enhanced ~2-fold | In the presence of ≥10 mM EGTA |

Table 2: Additional quantitative effects of this compound on RyR function.

Key Experimental Protocols

[³H]Ryanodine Binding Assay

This assay is a cornerstone for studying RyR channel activity, as [³H]ryanodine preferentially binds to the open state of the channel. This compound's ability to inhibit this binding reflects its capacity to close or stabilize the closed state of the RyR1 channel.[13]

-

Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from skeletal muscle (e.g., rabbit or pig) or microsomes are prepared from HEK293 cells expressing the RyR1 of interest.[7][13]

-

Binding Buffer: A typical buffer contains 20 mM HEPES or MOPSO (pH 7.0-7.4), 150-170 mM KCl or NaCl, protease inhibitors, and a defined free Ca²⁺ concentration buffered with EGTA.[7][13] 1 mM AMP-PCP (a non-hydrolyzable ATP analog) is often included.[7]

-

Procedure:

-

Incubate the SR/microsomal preparation with ~5 nM [³H]ryanodine in the binding buffer.

-

Add various concentrations of this compound (or vehicle control). To determine non-specific binding, a parallel set of tubes with a high concentration of unlabeled ryanodine is included.

-

Incubate the mixture for 1-2 hours at 37°C to reach equilibrium.[7][13]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[14][13]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[13]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by plotting specific binding against the this compound concentration and fitting the data to a dose-response curve.[13]

Intracellular Calcium Imaging

This technique allows for real-time monitoring of Ca²⁺ dynamics in live cells, providing direct functional evidence of this compound's inhibitory effect on SR Ca²⁺ release.

-

Cell Preparation: Culture cells (e.g., primary myotubes or HEK293 cells expressing RyRs) on glass coverslips.[15][16]

-

Dye Loading:

-

Load cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (ratiometric) or Fluo-4 AM (single-wavelength).[15][16][17][18] A typical loading solution contains 1-5 µM of the dye in a physiological buffer (e.g., HBSS or Ringer's solution).[16][17]

-

Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[15][17]

-

Wash the cells to remove extracellular dye and allow for an additional 30 minutes for complete de-esterification of the dye inside the cells.[15]

-

-

Procedure:

-

Mount the coverslip onto an imaging chamber on a fluorescence microscope.

-

Acquire a stable baseline fluorescence recording while perfusing with physiological buffer.

-

Perfuse the cells with a buffer containing the desired concentration of this compound (e.g., 10-50 µM). A pre-incubation of 10-30 minutes is common.[15][17]

-

While recording, stimulate the cells with an agonist (e.g., caffeine (B1668208) to directly activate RyRs, or high K⁺ to depolarize the membrane) to induce Ca²⁺ release.[15]

-

-

Data Analysis: The change in fluorescence intensity (or ratio for Fura-2) is used to quantify the intracellular Ca²⁺ concentration. The effect of this compound is determined by comparing the amplitude and frequency of Ca²⁺ transients before and after drug application.

Single-Channel Recordings (Planar Lipid Bilayer)

This electrophysiological technique provides the highest resolution for studying the activity of a single RyR channel, allowing for direct observation of this compound's effect on channel open probability (Po) and gating kinetics.

-

Preparation: SR vesicles containing RyRs are isolated. A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

-

Channel Incorporation: SR vesicles are added to the cis (cytoplasmic) chamber. The fusion of a vesicle with the bilayer incorporates an RyR channel.

-

Recording Solutions: The cis chamber solution mimics the cytoplasm and contains buffers (e.g., HEPES), ions (e.g., Cs⁺ or K⁺), a defined Ca²⁺ concentration, and modulators like ATP and Calmodulin.[10][19][20] The trans (luminal) chamber solution mimics the SR lumen.

-

Procedure:

-

Record baseline channel activity at a set holding potential (e.g., +40 mV).[10]

-

Add this compound to the cis chamber to the desired final concentration.

-

Record channel activity in the presence of this compound.

-

Perform a washout to confirm the reversibility of the effect.

-

-

Data Analysis: The primary measured parameter is the open probability (Po). Dwell-time histograms for open and closed states are also analyzed. This compound's effect is quantified as the percentage reduction in Po.[10][20] A key finding is that the inhibitory effect of this compound in this cell-free system is dependent on the presence of Calmodulin.[10][11]

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism in muscle cells.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] this compound inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM | Semantic Scholar [semanticscholar.org]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Essential Role of Calmodulin in RyR Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential Role of Calmodulin in RyR Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structures of Ryanodine Receptor reveal this compound and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Probing a putative this compound-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Enhanced Excitation-Coupled Calcium Entry in Myotubes Expressing Malignant Hyperthermia Mutation R163C Is Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. This compound inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of this compound on Steps of Excitation-Contraction Coupling in Mammalian Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular intricacies of Dantrolene's Action in Skeletal Muscle

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dantrolene (B1669809) is a peripherally acting muscle relaxant that has been a cornerstone in the management of clinical conditions characterized by excessive muscle contraction, most notably malignant hyperthermia (MH).[1][2][3] Its therapeutic efficacy lies in its ability to uncouple the process of excitation-contraction (E-C) coupling within skeletal muscle fibers.[4][5] This is achieved by directly targeting the machinery responsible for intracellular calcium release, a critical step in muscle contraction.[1][4] This in-depth technical guide provides a comprehensive overview of the molecular targets of this compound in skeletal muscle, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Primary Molecular Target: The Ryanodine (B192298) Receptor 1 (RyR1)

The principal molecular target of this compound in skeletal muscle is the ryanodine receptor type 1 (RyR1), the major calcium release channel located in the membrane of the sarcoplasmic reticulum (SR).[1][2][6] By binding to RyR1, this compound effectively inhibits the release of calcium ions from the SR into the cytoplasm, thereby attenuating muscle contraction.[1][7] This inhibitory action is highly specific to the skeletal muscle isoform (RyR1), with minimal effects on the cardiac isoform (RyR2) under normal physiological conditions.[7][8][9]

The this compound Binding Site on RyR1

Multiple studies using photoaffinity labeling with [3H]azidothis compound have identified a specific this compound-binding site within the N-terminal region of the RyR1 protein.[10][11] This binding domain has been narrowed down to a sequence encompassing amino acid residues 590-609.[10][12] Interestingly, while a homologous sequence exists in RyR2, it appears to be less accessible to this compound in the native channel, contributing to the drug's isoform selectivity.[9][12] More recent cryo-electron microscopy studies have further refined the binding site, revealing that this compound interacts with residues W882, W996, and R1000 in the P1 domain of the RyR1 cytoplasmic assembly.[13][14] This binding is thought to induce a conformational change that is allosterically coupled to the closure of the channel pore.[15]

Quantitative Analysis of this compound-RyR1 Interaction

The interaction between this compound and RyR1 has been quantified through various experimental approaches, primarily radioligand binding assays. These studies provide valuable data on the affinity and inhibitory potency of this compound.

| Parameter | Value | RyR1 Isoform | Experimental Condition | Reference |

| Ki for [3H]ryanodine binding inhibition | ~150 nM | Normal and Malignant Hyperthermia Susceptible (MHS) pig skeletal muscle | Media simulating resting myoplasm | [7] |

| IC50 for [3H]ryanodine binding | ~1.0 µM | Wild-Type | Skeletal muscle sarcoplasmic reticulum vesicles | [16] |

| IC50 for [3H]ryanodine binding | >10 µM | Y522S Mutant | HEK293 cell microsomes expressing the mutant RyR1 | [16] |

| Dissociation Constant (Kd) | Nanomolar range | RyR1 | Not specified | [17] |

Key Findings from Quantitative Data:

-

This compound exhibits a high-affinity interaction with RyR1, with inhibitory constants in the nanomolar to low micromolar range.[7][16][17]

-

The potency of this compound can be affected by mutations in the RyR1 channel, as evidenced by the higher IC50 value for the Y522S mutant associated with malignant hyperthermia.[16]

Secondary and Off-Target Effects

The available evidence strongly suggests that this compound's mechanism of action is highly specific to the RyR1 channel in skeletal muscle.[1] Studies have shown that this compound has minimal to no effect on:

-

Cardiac Muscle: The cardiac ryanodine receptor (RyR2) is largely insensitive to this compound at therapeutic concentrations.[7][8][9] This isoform selectivity is crucial for the drug's safety profile, as it avoids significant cardiodepressant effects.[1]

-

SERCA Pump: this compound does not appear to directly affect the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for re-uptake of calcium into the SR.[18]

-

Myofibrillar ATPase: The ATPase activity of the contractile proteins themselves is not directly altered by this compound.[18]

While some early studies suggested the possibility of a second, lower-affinity binding site, the primary therapeutic effect is overwhelmingly attributed to its interaction with RyR1.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound action in skeletal muscle.

Caption: Experimental workflow for characterizing this compound's effects.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data on this compound's molecular targets. Below are detailed protocols for key experiments cited in the literature.

[³H]Ryanodine Binding Assay

This assay is a cornerstone for studying the interaction of ligands with the RyR1 channel, as [³H]ryanodine preferentially binds to the open state of the channel. Inhibition of [³H]ryanodine binding by a compound like this compound indicates a reduction in channel activity.

a. Materials:

-

Sarcoplasmic reticulum (SR) vesicles isolated from rabbit or pig skeletal muscle.

-

[³H]ryanodine (specific activity ~50-100 Ci/mmol).

-

Binding buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺ (buffered with EGTA), and a protease inhibitor cocktail.

-

This compound sodium dissolved in a suitable solvent (e.g., DMSO).

-

Unlabeled ryanodine for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation cocktail.

b. Protocol:

-

SR vesicles are incubated with varying concentrations of this compound and a fixed concentration of [³H]ryanodine in the binding buffer.

-

A parallel set of incubations is performed in the presence of a high concentration of unlabeled ryanodine to determine non-specific binding.

-

The incubation is carried out at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific [³H]ryanodine binding.[16]

Photoaffinity Labeling with [³H]Azidothis compound

This technique is used to covalently label the this compound binding site on the RyR1 protein, allowing for its identification.

a. Materials:

-

[³H]azidothis compound (a photoactivatable analog of this compound).

-

Isolated SR vesicles or purified RyR1 protein.

-

UV light source (e.g., 365 nm).

-

SDS-PAGE reagents.

-

Autoradiography or phosphorimaging equipment.

b. Protocol:

-

SR vesicles or purified RyR1 are incubated with [³H]azidothis compound in the dark.

-

To demonstrate specificity, a parallel incubation is performed in the presence of an excess of unlabeled this compound or azumolene.

-

The samples are then exposed to UV light to activate the azido (B1232118) group, leading to covalent cross-linking of the analog to its binding site.

-

The labeled proteins are separated by SDS-PAGE.

-

The gel is then subjected to autoradiography or phosphorimaging to visualize the radiolabeled protein bands.

-

The specifically labeled protein can be identified by the absence of the radioactive band in the sample containing excess unlabeled this compound.[10][12]

Intracellular Calcium Measurement in Single Muscle Fibers

This method allows for the direct visualization and quantification of the effect of this compound on intracellular calcium dynamics in response to stimulation.

a. Materials:

-

Isolated single skeletal muscle fibers.

-

Fluorescent calcium indicators such as Fura-2, Indo-1, or Furaptra.[20][21][22]

-

A fluorescence microscopy setup equipped for ratiometric imaging or fluorescence intensity measurements.

-

Field stimulation electrodes to elicit muscle fiber depolarization.

-

Physiological saline solution (e.g., Ringer's solution).

-

This compound solution.

b. Protocol:

-

Single muscle fibers are isolated and loaded with a calcium-sensitive fluorescent dye.

-

The fiber is placed in a chamber on the stage of a fluorescence microscope and superfused with physiological saline.

-

The fiber is stimulated electrically to evoke action potentials and subsequent calcium release.

-

The resulting changes in intracellular calcium concentration are recorded by measuring the fluorescence of the indicator dye.

-

This compound is then added to the superfusion solution, and the stimulation protocol is repeated.

-

The amplitude and kinetics of the calcium transients before and after this compound application are compared to determine the inhibitory effect of the drug on depolarization-induced calcium release.[23][24]

Conclusion

The molecular target of this compound in skeletal muscle is unequivocally the ryanodine receptor 1 (RyR1). Its therapeutic action stems from a high-affinity interaction with a specific binding site on the RyR1 protein, leading to the inhibition of calcium release from the sarcoplasmic reticulum and subsequent muscle relaxation. The isoform selectivity of this compound for RyR1 over RyR2 is a key feature that contributes to its favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel modulators of RyR1 function for the treatment of a range of skeletal muscle disorders.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. login.medscape.com [login.medscape.com]

- 3. The Cytoprotective Effects of this compound: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. The effect of this compound sodium on rat skeletal muscle in relation to the plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of a this compound-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Probing a putative this compound-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. Molecular Aspects Implicated in this compound Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of this compound sodium on excitation-contraction coupling in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CALCIUM INDICATORS AND CALCIUM SIGNALLING IN SKELETAL MUSCLE FIBRES DURING EXCITATION-CONTRACTION COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Intracellular calcium movements during excitation–contraction coupling in mammalian slow-twitch and fast-twitch muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Intracellular calcium signals measured with indo-1 in isolated skeletal muscle fibres from control and mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of this compound on steps of excitation-contraction coupling in mammalian skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rupress.org [rupress.org]

Dantrolene's Attenuation of Intracellular Calcium Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene (B1669809), a hydantoin (B18101) derivative, is a peripherally acting muscle relaxant with significant therapeutic applications, most notably in the management of malignant hyperthermia.[1][2] Its efficacy is rooted in its ability to modulate intracellular calcium (Ca²⁺) homeostasis. This technical guide provides a comprehensive overview of the core mechanism of this compound's action, focusing on its inhibitory effect on intracellular calcium release. It synthesizes quantitative data from various studies, details key experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Ryanodine (B192298) Receptors

This compound's primary mechanism of action is the inhibition of Ca²⁺ release from the sarcoplasmic reticulum (SR) in skeletal muscle.[3][4] This is achieved through its direct interaction with the ryanodine receptor (RyR), a large ion channel responsible for the release of stored Ca²⁺ from the SR, which is a critical step in excitation-contraction coupling.[4][5]

This compound exhibits isoform selectivity, primarily targeting the RyR1 and RyR3 isoforms, while having minimal effect on the cardiac RyR2 isoform under normal physiological conditions.[6][7][8] This selectivity accounts for its muscle-specific action without significant cardiac side effects.[5] The binding site for this compound on RyR1 has been identified within the N-terminal region of the protein.[9][10] By binding to RyR1, this compound is thought to stabilize the closed state of the channel, thereby reducing the probability of channel opening and subsequent Ca²⁺ release.[9] This action effectively uncouples the electrical signal (action potential) from the mechanical response (muscle contraction).[1]

Signaling Pathway of this compound's Action

Caption: this compound's inhibitory action on the RyR1 channel, preventing Ca²⁺ release and muscle contraction.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on ryanodine receptor activity and intracellular calcium dynamics.

| Parameter | Value | Species/System | Reference |

| Ki for [³H]ryanodine binding | ~150 nM | Pig skeletal muscle SR vesicles | [11] |

| IC₅₀ for Ca²⁺ release | Not explicitly stated, but significant inhibition at 10-50 µM | In vitro cell studies | [12] |

| Inhibition of Ca²⁺-induced Ca²⁺ release | Dose-dependent inhibition | Guinea pig skinned skeletal muscle | [13] |

| Effect on Ca²⁺ release half-time | ~3.5-fold increase | Pig skeletal muscle SR vesicles | [11] |

| Suppression of [Ca²⁺]i elevation | 53 ± 8% at 25 µM | Rodent fast-twitch muscle fibers | [14][15] |

Table 1: Effect of this compound on Ryanodine Receptor Activity and Calcium Release.

| Parameter | This compound Concentration | Cell Type/System | Observed Effect | Reference |

| Thapsigargin-induced [Ca²⁺]i increase | Dose-dependent | GT1-7 hypothalamic cells | Significant inhibition of the 230% increase in cytosolic Ca²⁺ levels | [16] |

| Low Mg²⁺-induced [Ca²⁺]i elevation | Not specified | Hippocampal neuronal cultures | Maintained [Ca²⁺]i at baseline levels 48 hours post-insult | [17] |

| Depolarization-induced [Ca²⁺]i elevation | 25 µM | Rodent fast-twitch muscle fibers | 53 ± 8% attenuation of the Ca²⁺ transient | [14][15] |

Table 2: Effect of this compound on Intracellular Calcium Concentration ([Ca²⁺]i) in Cellular Models.

Key Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound treatment.

Caption: A typical experimental workflow for measuring intracellular calcium using Fura-2 AM.

-

Cell Preparation:

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fura-2 AM is typically between 1-5 µM.[20]

-

To aid in solubilization, an equal volume of 20% Pluronic® F-127 can be mixed with the Fura-2 AM stock before adding it to the buffer.[12]

-

Remove the culture medium and wash the cells once with the physiological buffer.[12]

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[12]

-

-

De-esterification:

-

After loading, wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.[12]

-

Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature or 37°C in the dark to allow for complete de-esterification of the dye by intracellular esterases.[12]

-

-

Baseline and Experimental Measurements:

-

Mount the coverslip onto an imaging chamber on a fluorescence microscope or place the multi-well plate in a fluorescence plate reader.[12][21]

-

Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at approximately 510 nm.[12]

-

Introduce this compound at the desired concentration and incubate for a specified period (e.g., 15-30 minutes).[12]

-

Introduce a stimulus (e.g., an agonist like caffeine (B1668208) or a depolarizing agent like KCl) to induce intracellular Ca²⁺ release.

-

Record the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.[19]

-

[³H]Ryanodine Binding Assay

This protocol is used to assess the direct interaction of this compound with the ryanodine receptor by measuring the displacement of a radiolabeled ligand, [³H]ryanodine.

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

-

Isolate SR vesicles from skeletal muscle tissue through differential centrifugation.

-

-

Binding Reaction:

-

In a reaction tube, combine the isolated SR vesicles, a buffer solution containing physiological concentrations of ions, and varying concentrations of this compound.

-

Add a constant, low concentration of [³H]ryanodine.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the SR vesicles (with bound [³H]ryanodine) from the unbound [³H]ryanodine in the solution.

-

Wash the filter quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity on the filter using a scintillation counter. This represents the amount of bound [³H]ryanodine.

-

-

Data Analysis:

-

Plot the amount of bound [³H]ryanodine as a function of the this compound concentration.

-

Determine the concentration of this compound that inhibits 50% of the specific [³H]ryanodine binding (IC₅₀).

-

The inhibition constant (Ki) can then be calculated from the IC₅₀ value.[11]

-

Conclusion

This compound's well-characterized inhibitory effect on intracellular calcium release, mediated by its direct interaction with RyR1 and RyR3, underscores its importance as both a therapeutic agent and a research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound's action and to explore its potential in other therapeutic areas where calcium dysregulation is a key pathological feature.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Calcium release from skeletal muscle sarcoplasmic reticulum: site of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. Muscle relaxant - Wikipedia [en.wikipedia.org]

- 6. This compound: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Aspects Implicated in this compound Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing a putative this compound-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Inhibitory action of this compound on Ca-induced Ca2+ release from sarcoplasmic reticulum in guinea pig skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on steps of excitation-contraction coupling in mammalian skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. This compound is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits the calcium plateau and prevents the development of spontaneous recurrent epileptiform discharges following in vitro status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. tandfonline.com [tandfonline.com]

The Discovery and Development of Dantrolene: A Technical Guide

A comprehensive overview of the pivotal moments, scientific investigations, and clinical milestones that led to the development of dantrolene (B1669809), a life-saving medication for malignant hyperthermia.

Executive Summary

This compound, a unique hydantoin (B18101) derivative, stands as a landmark achievement in anesthetic pharmacology. Its journey from a novel muscle relaxant to the sole specific treatment for the life-threatening condition of malignant hyperthermia is a testament to serendipitous discovery, rigorous scientific inquiry, and collaborative clinical investigation. This technical guide delves into the core aspects of this compound's history, from its initial synthesis to the elucidation of its mechanism of action and its establishment as an essential therapeutic agent. We will explore the key experiments that defined its pharmacological profile, present quantitative data on its efficacy and pharmacokinetics, and visualize the intricate signaling pathways it modulates.

Discovery and Early History

This compound was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[1] Initially investigated as a potential new class of muscle relaxant, early studies in various animal species demonstrated its ability to induce dose-dependent reductions in skeletal muscle tone.[2] These initial findings highlighted its long-lasting effects and a favorable safety profile, notably lacking significant respiratory impairment.[2]

A pivotal figure in the early development of this compound was Dr. Keith Ellis.[2] Through a series of meticulous experiments employing classic physiological models, Ellis and his colleagues sought to unravel the unique mechanism by which this compound exerted its muscle-relaxant effects.[2] Their research ultimately pinpointed the site of action to be within the muscle cell itself, specifically involving the intracellular calcium release mechanism.[2]

The most significant chapter in this compound's history began with the recognition of its potential to treat malignant hyperthermia (MH), a rare and often fatal pharmacogenetic disorder triggered by certain anesthetic agents.[1] This critical connection was made by South African anesthesiologist Dr. Gaisford Harrison.[1] Having read about the muscle rigidity observed in porcine stress syndrome, he hypothesized that this compound might be effective.[2] After contacting Dr. Ellis and obtaining a supply of the drug, Harrison conducted groundbreaking experiments on MH-susceptible pigs.[1][2] His findings, published in 1975, demonstrated the remarkable efficacy of this compound in reversing and preventing the fulminant hypermetabolic crisis of MH.[1] This discovery transformed the prognosis for MH patients, dramatically reducing mortality rates.[3]

Mechanism of Action: Inhibition of Ryanodine (B192298) Receptor Calcium Release

This compound's therapeutic effect lies in its ability to directly interfere with the excitation-contraction coupling process in skeletal muscle.[4] The primary molecular target of this compound is the ryanodine receptor type 1 (RyR1), a large ion channel located on the membrane of the sarcoplasmic reticulum (SR).[5][6] The RyR1 channel is responsible for the release of calcium ions (Ca2+) from the SR into the cytoplasm, a critical step for muscle contraction.[7]

In malignant hyperthermia, genetic mutations in the RYR1 gene lead to a hypersensitive receptor that, when exposed to triggering agents like volatile anesthetics or succinylcholine, opens excessively, causing a massive and uncontrolled release of calcium.[7] This surge in intracellular calcium triggers a hypermetabolic state characterized by muscle rigidity, rapid temperature increase, and acidosis.[8]

This compound binds to a specific site on the RyR1 channel, effectively antagonizing its opening and reducing the release of calcium from the SR.[5][9] This action restores the normal intracellular calcium balance, thereby alleviating the muscle rigidity and hypermetabolism characteristic of an MH crisis.[1]

Signaling Pathway of Malignant Hyperthermia and this compound's Intervention```dot

Caption: A simplified workflow of Gaisford Harrison's experiments on this compound for MH in swine.

Clinical Efficacy and Pharmacokinetics

The dramatic success of this compound in animal models was followed by clinical investigations in humans. A landmark multicenter study published in 1982 solidified its role as the standard of care for malignant hyperthermia. [10]

Clinical Efficacy Data

| Study/Report | Condition | Treatment Group | Control/Historical Group | Outcome | Reference |

| Multicenter Study (1982) | Unequivocal Malignant Hyperthermia | This compound (mean dose 2.5 mg/kg) | Historical data without this compound | 100% survival (11/11 patients) | 75% mortality in a small group with delayed treatment [10] |

| Japanese Retrospective Study (1995-2020) | Malignant Hyperthermia | This compound | No this compound | Mortality rate of 9.6% | 30.8% mortality rate [11] |

| Chinese Retrospective Study (2015-2020) | Suspected Malignant Hyperthermia | This compound | No this compound | Survival rate of 78.6% | 36.4% survival rate [4] |

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been studied in both adult and pediatric populations. It is characterized by incomplete and slow oral absorption, with metabolism primarily occurring in the liver. [9]

| Parameter | Value (Adults) | Value (Children, 2-7 years) | Reference |

|---|---|---|---|

| Route of Administration | Oral / Intravenous | Intravenous | [9][12] |

| Mean Biological Half-life (t½) | 8.7 hours (after 100 mg oral dose) | 10.0 ± 2.6 hours (after 2.4 mg/kg IV) | [9] |

| Volume of Distribution (Vd) | V1: 3.24 ± 0.61 L; V2: 22.9 ± 1.53 L | 0.51 L/kg | [12][13] |

| Plasma Clearance (CL) | 0.03 ± 0.003 L/min | 0.33 mL/(min*kg) (renal clearance) | [12][13] |

| Major Metabolites | 5-hydroxythis compound (B195765), acetamido analog | 5-hydroxythis compound | [9]|

Note: Pharmacokinetic parameters can vary based on the patient's age, weight, and clinical condition.

Structure-Activity Relationship

The molecular structure of this compound is crucial for its activity. Studies on this compound analogues have provided insights into the structural requirements for its muscle-relaxant effects.

-

5-Hydroxythis compound: This major metabolite of this compound has been shown to be less potent in inhibiting muscle contractions compared to the parent compound. [14]* Quaternary Ammonium (B1175870) Salts: The development of quaternary ammonium salts of this compound aimed to improve its aqueous solubility for easier intravenous administration. Some of these analogues demonstrated comparable or even greater potency than the sodium salt when administered intravenously. [15]* Analogues with Phenyl Ring Substitutions: The synthesis and evaluation of this compound analogues with various substituents on the phenyl ring have shown that it is possible to separate the effects on twitch contraction and calcium-induced calcium release. For example, a methoxy-substituted analogue potently inhibited twitch contraction without affecting calcium-induced calcium release. [16]

Conclusion

The development of this compound represents a significant advancement in pharmacology and anesthesiology. From its origins as a muscle relaxant, its pivotal role in treating malignant hyperthermia has saved countless lives. The elucidation of its mechanism of action, centered on the inhibition of the ryanodine receptor and the subsequent reduction of intracellular calcium, has not only provided a life-saving therapy but has also deepened our understanding of excitation-contraction coupling and the pathophysiology of malignant hyperthermia. Ongoing research continues to explore the full therapeutic potential of this compound and its analogues in other conditions involving dysregulated calcium signaling. This in-depth technical guide serves as a testament to the rigorous scientific journey of this remarkable drug.

References

- 1. This compound prevents the malignant hyperthermic syndrome by reducing free intracellular calcium concentration in skeletal muscle of susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of Ryanodine Receptor reveal this compound and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Malignant hyperthermia and this compound sodium | PPTX [slideshare.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound in human malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Compartmental pharmacokinetics of this compound in adults: do malignant hyperthermia association dosing guidelines work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of this compound in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Muscle relaxant properties of the identified metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and skeletal muscle relaxant activity of quaternary ammonium salts of this compound and clodanolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Journey of Dantrolene: A Deep Dive into its Preclinical Pharmacokinetics and Bioavailability

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the pharmacokinetics and bioavailability of dantrolene (B1669809), a critical muscle relaxant, across various preclinical models. The following sections detail its absorption, distribution, metabolism, and excretion profiles in rats, dogs, mice, and pigs, offering a valuable resource for scientists and researchers in the field of drug development and pharmacology.

Executive Summary

This compound is a peripherally acting muscle relaxant that exerts its effect by inhibiting calcium release from the sarcoplasmic reticulum, primarily through its interaction with the ryanodine (B192298) receptor (RyR). Its primary clinical application is in the management of malignant hyperthermia, a life-threatening hypermetabolic state triggered by certain anesthetics. Understanding its pharmacokinetic profile in preclinical models is paramount for predicting its behavior in humans and for the development of new formulations and therapeutic applications. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant pathways to provide a comprehensive overview for the scientific community.

I. Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound across different preclinical species and routes of administration.

Table 1: Pharmacokinetics of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Half-life (t½) (min) | Bioavailability (%) | Reference(s) |

| Intravenous (IV) | 2 | 5.8 | - | - | 31 (elimination) | 100 | [1] |

| Oral | 25 | 3.6 | 14 | - | - | - | [1] |

Note: AUC and complete bioavailability data for the oral dose in this study were not specified.

Table 2: Pharmacokinetics of this compound in Dogs

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |

| Oral | 5 | 0.43 | - | 3.87 | 1.26 | - | [2][3] |

| Oral | 10 | 0.65 | - | 5.94 | 1.21 | - | [2][3] |

| Intravenous (IV) | 2.6 - 2.8 | - | - | - | 1.2 | 100 | [3] |

Note: Tmax for oral administration was not explicitly stated in the provided search results. Absolute bioavailability for oral administration was not determined in the cited study due to the absence of a direct comparative IV study within the same protocol.

Table 3: Pharmacokinetics of this compound in Mice (Intranasal vs. Oral Administration)

| Route of Administration | Dose (mg/kg) | Cmax (Plasma) | Tmax (Plasma) (min) | Brain Concentration | Duration in Brain (min) | Reference(s) |

| Oral | 5 | Lower than IN | 50 | Lower than IN | Up to 120 | [4] |

| Intranasal | 5 | Higher than Oral | 20 | Higher than Oral | Sustained for 180 | [4] |

Note: Specific Cmax values and AUC data for plasma were not provided in a comparable format in the search results. This table highlights the relative differences observed between the two routes of administration.

Table 4: Pharmacokinetics of this compound in Pigs

Information on the detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in pigs is limited in the available literature. Studies in swine have primarily focused on the effective dose for the prevention and treatment of malignant hyperthermia.

| Route of Administration | Dose (mg/kg) | Observation | Reference(s) |

| Intravenous (IV) | 3.5 | ED95 for muscle relaxation; effective in preventing and treating malignant hyperthermia. | [5] |

| Intravenous (IV) | 5 or more | Prevented malignant hyperthermia. | [6] |

| Intravenous (IV) | 7.5 | Reversed fulminant malignant hyperthermia. | [6] |

| Oral | - | Prophylactic use demonstrated complete protection from malignant hyperthermia. | [7] |

II. Detailed Experimental Protocols

This section outlines the methodologies employed in key preclinical pharmacokinetic studies of this compound.

A. Rat Pharmacokinetic Studies

1. Intravenous Administration:

-

Animal Model: Male Wistar rats.

-

Dose and Administration: 2 mg/kg of this compound sodium was administered intravenously.

-

Blood Sampling: Blood samples were collected at various time points to determine the plasma concentration of this compound. The specific time points were not detailed in the provided search results.

-

Analytical Method: The concentration of this compound in plasma was determined using a validated analytical method, likely high-performance liquid chromatography (HPLC), as this is a common method for this compound quantification.[1]

2. Oral Administration:

-

Animal Model: Male Wistar rats.

-

Dose and Administration: 25 mg/kg of this compound sodium was administered orally.

-

Blood Sampling: Plasma concentrations were measured at the time of maximum twitch depression and during the recovery phase.

-

Analytical Method: this compound levels in plasma were quantified using an appropriate analytical technique.[1]

B. Dog Pharmacokinetic Study (Oral Administration)

-

Animal Model: Six healthy adult intact female Walker hound dogs with a mean weight of 22.5 kg.

-

Study Design: A randomized, balanced two-way crossover design was used.

-

Dose and Administration: Dogs received a single oral dose of either 5 mg/kg or 10 mg/kg of this compound. The capsules were administered directly into the posterior oral cavity. A 2-week washout period was observed between treatments.

-

Blood Sampling: Blood samples (10 mL) were collected from the jugular vein at time 0 (predose) and at 15, 30, 45 minutes, and 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-administration. Blood was collected into EDTA tubes, placed on ice, and centrifuged to separate plasma.

-

Analytical Method: Plasma concentrations of this compound and its metabolite, 5-hydroxythis compound, were determined using a validated high-performance liquid chromatography-mass spectrometry (LC-MS) assay.[2][3]

C. Mouse Pharmacokinetic Study (Intranasal and Oral Administration)

-

Animal Model: Male and female C57BL/6 mice, 2–4 months old.

-

Dose and Administration:

-

Oral: 5 mg/kg of this compound was administered via oral gavage.

-

Intranasal: 5 mg/kg of this compound was administered to lightly anesthetized mice using a micropipette, with small volumes delivered into alternating nostrils.

-

-

Sample Collection: Blood and brain tissue were collected at 10, 20, 30, 50, 70, 120, 150, and 180 minutes after administration.

-

Analytical Method: this compound concentrations in plasma and brain homogenates were measured using high-performance liquid chromatography (HPLC).[4]

D. Pig Malignant Hyperthermia Studies

-

Animal Model: Malignant hyperthermia-susceptible (MHS) swine.

-

Study Design: Studies focused on determining the effective dose of this compound to prevent or treat malignant hyperthermia induced by triggering agents like halothane (B1672932) and succinylcholine.

-

Dose and Administration (Intravenous): Doses ranging from 0.1 mg/kg to 7.5 mg/kg were administered intravenously to either prevent the onset of or treat an ongoing malignant hyperthermia crisis.[5][6]

-

Dose and Administration (Oral): this compound was administered orally as a prophylactic measure before exposure to triggering agents.[7]

-

Endpoints: Monitoring of physiological parameters such as body temperature, heart rate, muscle rigidity, and blood gases to assess the efficacy of this compound.

III. Visualization of Pathways and Workflows

A. This compound's Mechanism of Action in Malignant Hyperthermia

This compound's primary therapeutic effect in malignant hyperthermia is achieved by inhibiting the release of calcium from the sarcoplasmic reticulum of skeletal muscle cells. This is accomplished through its interaction with the ryanodine receptor 1 (RyR1). In malignant hyperthermia-susceptible individuals, mutations in the RYR1 gene lead to a hypersensitive receptor that releases an excessive amount of calcium in response to triggering anesthetics. This compound binds to the RyR1 channel and stabilizes it in a closed state, thereby reducing the uncontrolled calcium leakage.[8][9][10]

B. General Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a drug like this compound.

C. Metabolic Pathway of this compound

This compound undergoes metabolism primarily in the liver. The main metabolic pathways involve reduction of the nitro group and hydroxylation. The major metabolite is 5-hydroxythis compound, which is pharmacologically active. Another key pathway involves the reduction of the nitro group to an amino group, followed by acetylation.

IV. Conclusion

This technical guide provides a consolidated overview of the preclinical pharmacokinetics and bioavailability of this compound. The data presented herein, derived from studies in rats, dogs, mice, and pigs, offer valuable insights for researchers engaged in the development and evaluation of this important therapeutic agent. While comprehensive pharmacokinetic data are available for rats and dogs, further studies are warranted to fully characterize the profile of this compound in mice and pigs, particularly to establish absolute bioavailability and complete pharmacokinetic parameters following various routes of administration. The detailed experimental protocols and visual representations of key pathways serve as a practical resource for designing future preclinical investigations and for better understanding the disposition of this compound in biological systems.

References

- 1. The effect of this compound sodium on rat skeletal muscle in relation to the plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic Evaluation of Oral this compound in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal administration of this compound increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound dose response in malignant hyperthermia-susceptible (MHS) swine: method to obtain prophylaxis and therapeusis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in porcine malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The prophylaxis of malignant hyperthermia by oral this compound sodium in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Cytoprotective Effects of this compound: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Dantrolene's Role in Excitation-Contraction Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene (B1669809) is a peripherally acting muscle relaxant that plays a critical role in the management of malignant hyperthermia and spasticity.[1][2] Its unique mechanism of action lies in its ability to directly interfere with excitation-contraction (E-C) coupling, the process that links an electrical stimulus at the muscle cell membrane to the release of calcium and subsequent contraction.[1][3] This technical guide provides an in-depth exploration of this compound's core function, focusing on its molecular interaction with the ryanodine (B192298) receptor (RyR) and its impact on intracellular calcium signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Excitation-Contraction Coupling and this compound

Excitation-contraction coupling in skeletal muscle is a fundamental physiological process initiated by an action potential from a motor neuron.[4] This electrical signal propagates along the muscle cell membrane and into transverse tubules (T-tubules), where it activates voltage-sensitive dihydropyridine (B1217469) receptors (DHPRs).[3] The conformational change in DHPRs is mechanically transmitted to ryanodine receptor 1 (RyR1), a large ion channel embedded in the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[5][6] This interaction triggers the opening of RyR1, leading to a rapid and substantial release of calcium ions (Ca2+) from the SR into the myoplasm.[7][8] The subsequent increase in cytosolic Ca2+ concentration allows for the binding of calcium to troponin C, initiating a conformational change in the troponin-tropomyosin complex.[7][9] This, in turn, exposes myosin-binding sites on actin filaments, enabling cross-bridge cycling and muscle contraction.[7]

This compound exerts its muscle relaxant effects by directly modulating this intricate process.[2][10] It specifically targets and inhibits the RyR1 channel, thereby reducing the amount of calcium released from the sarcoplasmic reticulum during E-C coupling.[10][11] This action effectively uncouples the electrical excitation from the mechanical contraction, leading to muscle relaxation.[1]

Molecular Mechanism of Action: this compound and the Ryanodine Receptor

This compound's primary molecular target is the RyR1 isoform, which is predominantly expressed in skeletal muscle.[5] This selectivity explains its minimal effects on cardiac and smooth muscle, which primarily express the RyR2 isoform.[1] While some studies suggest this compound can affect RyR2 under certain conditions, its affinity for RyR1 is significantly higher.[11][12]

The binding site for this compound on RyR1 has been identified within the N-terminal region of the protein, specifically encompassing amino acids 590-609.[12][13] Recent cryo-electron microscopy studies have further pinpointed the interaction to a site involving residues W882, W996, and R1000 in the P1 domain.[14] By binding to this region, this compound is thought to stabilize the closed state of the RyR1 channel, making it less likely to open in response to activation signals from the DHPR.[12][14] This allosteric modulation reduces the probability of channel opening and consequently diminishes the efflux of Ca2+ from the SR.[14] Interestingly, the inhibitory action of this compound on RyR1 and RyR2 has been shown to be dependent on the presence of calmodulin (CaM), a ubiquitous calcium-binding protein that is a known regulator of RyR channels.[15]

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified through various in vitro and in situ experiments. The following tables summarize key quantitative data, providing a comparative overview of its efficacy under different experimental conditions.

Table 1: Inhibitory Constant (Ki) of this compound for RyR1

| Preparation | Assay | Ki (nM) | Species |

| Isolated SR Vesicles | [³H]ryanodine Binding | ~150 | Pig |

Source:[11]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound

| Receptor Type | Preparation | Assay | IC50 (µM) | Key Conditions | Species |

| RyR1 | Single Channel Recordings | Electrophysiology | - | Requires Calmodulin | Rabbit |

| RyR2 | Single Channel Recordings | Electrophysiology | 0.16 ± 0.03 | Requires Calmodulin | Sheep |

| RyR2 | Mouse Cardiomyocytes | Ca²⁺ Wave Frequency | 0.42 ± 0.18 | Requires Calmodulin | Mouse |

Source:[15]

Table 3: Effects of this compound on Muscle Contraction

| Muscle Preparation | Parameter Measured | This compound Concentration (µM) | Effect | Species |

| Hamster Diaphragm Strips | Active Force | 100 | 34% ± 7% of baseline | Hamster |

| Rat Diaphragm | Twitch Tension | Dose-dependent | Reduction in contractility | Rat |

| Rat Heart (isolated) | Contractility | Dose-dependent | Reduction up to 75% of control | Rat |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Excitation-Contraction Coupling and this compound's Intervention

The following diagram illustrates the key steps in excitation-contraction coupling and highlights the point of intervention for this compound.

Caption: this compound inhibits Ca²⁺ release by binding to the RyR1 channel.

Experimental Workflow for Assessing this compound's Effect on Muscle Contractility

This diagram outlines a typical experimental workflow to quantify the impact of this compound on skeletal muscle fiber contractility.

Caption: Workflow for measuring this compound's effect on muscle contractility.

Key Experimental Protocols

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique allows for the direct measurement of the activity of a single RyR1 channel.

Methodology:

-

Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle homogenates through differential centrifugation.

-

Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

-

Channel Incorporation: Fuse the SR vesicles containing RyR1 channels into the lipid bilayer. The cis chamber represents the myoplasmic side, and the trans chamber represents the SR luminal side.

-

Recording: Apply a voltage clamp across the bilayer and record the ionic current flowing through the single RyR1 channel using sensitive amplifiers. The recording solutions in the cis and trans chambers are designed to mimic physiological ionic conditions.

-

This compound Application: After obtaining a stable baseline recording of channel activity, introduce this compound to the cis chamber at various concentrations. The effect of this compound on channel open probability, open duration, and closed duration is then quantified.[18]

-